

DMT-dG(dmf) Phosphoramidite chemical structure and properties

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Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

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An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite

For researchers, scientists, and professionals in drug development, a deep understanding of the reagents involved in oligonucleotide synthesis is paramount. **DMT-dG(dmf) Phosphoramidite** is a critical building block in this process, offering distinct advantages in efficiency and purity. This guide provides a comprehensive overview of its chemical structure, properties, and its central role in the synthesis of DNA.

Core Chemical Structure and Properties

DMT-dG(dmf) Phosphoramidite is a modified nucleoside used in automated solid-phase oligonucleotide synthesis.[1][2] Its structure is designed for efficient and controlled addition of deoxyguanosine (dG) to a growing DNA chain. The key components of its structure are:

- A 5'-Dimethoxytrityl (DMT) group: This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar. Its acid-labile nature allows for its easy removal at the start of each synthesis cycle, enabling the next phosphoramidite to be coupled.[3]
- A deoxyguanosine core: This is the fundamental nucleoside that will be incorporated into the oligonucleotide sequence.



- An N-dimethylformamidine (dmf) group: This group protects the exocyclic amino group of the guanine base, preventing unwanted side reactions during synthesis.[3] The dmf group is particularly advantageous due to its rapid removal under basic conditions, which is faster than the commonly used isobutyryl (iBu) group.[4]
- A 3'-cyanoethyl (CE) phosphoramidite moiety: This reactive group at the 3'-position is responsible for forming the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[2][3]

The strategic placement of these protecting groups ensures the specific and sequential addition of nucleotides, a cornerstone of the phosphoramidite chemistry for DNA synthesis.

Physicochemical and Handling Properties

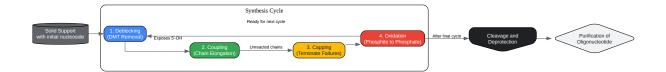
A summary of the key quantitative data for **DMT-dG(dmf) Phosphoramidite** is presented in the table below for easy reference and comparison.

Property	Value	References
Chemical Formula	C43H53N8O7P	[1][5]
Molecular Weight	824.90 g/mol	[4]
CAS Number	330628-04-1	[5][6]
Appearance	White to off-white powder	[4]
Purity (HPLC)	≥99.0%	
Storage Temperature	-10 to -25°C in a dry, inert atmosphere	[2][4]

Role in Oligonucleotide Synthesis: A Step-by-Step Workflow

DMT-dG(dmf) Phosphoramidite is a key reagent in the cyclical process of solid-phase oligonucleotide synthesis. The general workflow involves the sequential addition of phosphoramidites to a growing chain attached to a solid support. The following diagram illustrates the logical steps in this process.





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Oligonucleotide Synthesis Cycle Workflow.

Experimental Protocols

The following sections detail the methodologies for the key experiments in the oligonucleotide synthesis cycle using **DMT-dG(dmf) Phosphoramidite**.

1. Deblocking:

- Objective: To remove the acid-labile DMT group from the 5'-hydroxyl of the nucleotide attached to the solid support, preparing it for the coupling reaction.
- Reagent: Dichloroacetic acid or trichloroacetic acid in dichloromethane.
- Procedure:
 - The solid support is washed with an anhydrous solvent (e.g., acetonitrile).
 - The deblocking reagent is passed through the synthesis column containing the solid support.
 - The reaction is typically complete within 1-3 minutes.
 - The column is thoroughly washed with acetonitrile to remove the cleaved DMT cation and any residual acid.



2. Coupling:

• Objective: To form a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleotide and the 3'-phosphoramidite of the incoming **DMT-dG(dmf) Phosphoramidite**.

• Reagents:

- DMT-dG(dmf) Phosphoramidite solution in anhydrous acetonitrile.
- An activator solution (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole, or dicyanoimidazole) in anhydrous acetonitrile.

Procedure:

- The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.
- The coupling reaction is allowed to proceed for a specific time, typically 2-10 minutes, depending on the scale and synthesizer.
- After the reaction, the column is washed with acetonitrile to remove unreacted reagents.

3. Capping:

• Objective: To block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain to prevent the formation of deletion mutants (sequences missing a nucleotide).

Reagents:

- Capping Reagent A: Acetic anhydride in tetrahydrofuran/lutidine.
- Capping Reagent B: N-methylimidazole in tetrahydrofuran.

Procedure:

- Capping reagents A and B are delivered to the synthesis column.
- The acetylation reaction is rapid and is usually complete within 1-2 minutes.



The column is washed with acetonitrile.

4. Oxidation:

- Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.
- Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. A low concentration iodine oxidizer (e.g., 0.02 M) is recommended when using dG(dmf)phosphoramidite.[4]
- Procedure:
 - The oxidizing solution is passed through the synthesis column.
 - The oxidation is typically complete in under a minute.
 - The column is washed with acetonitrile to remove the oxidizing agent.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all protecting groups must be removed.

Cleavage from Solid Support and Removal of Phosphate Protecting Groups:

- Reagent: Concentrated ammonium hydroxide.
- Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.

Base Deprotection:

The key advantage of using the dmf protecting group on guanine is the significantly reduced deprotection time compared to the traditional isobutyryl (ib) group. This is particularly beneficial

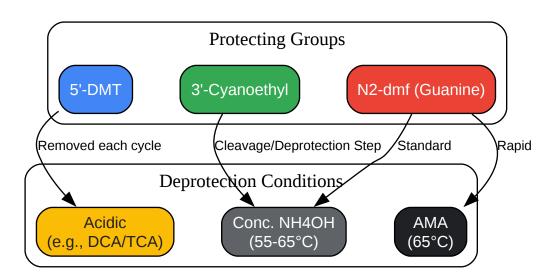


for synthesizing G-rich sequences where incomplete deprotection can be an issue.[4]

- Standard Deprotection:
 - Reagent: Concentrated ammonium hydroxide.
 - Conditions: The deprotection time is 2 hours at 55°C or 1 hour at 65°C.
- Rapid Deprotection ("UltraFAST"):
 - Reagent: A mixture of ammonium hydroxide and methylamine (AMA).[3]
 - Conditions: Complete deprotection can be achieved in as little as 5-10 minutes at 65°C.[3]

The following diagram illustrates the logical relationship of the protecting groups and their respective deprotection conditions.

Fully Protected Oligonucleotide on Solid Support



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Protecting Groups and Deprotection Pathways.

Applications in Research and Development



The ability to efficiently synthesize high-purity oligonucleotides using reagents like **DMT- dG(dmf) Phosphoramidite** is fundamental to numerous applications in modern molecular biology and drug development.[3] These include:

- Polymerase Chain Reaction (PCR) and DNA Sequencing: Synthetic oligonucleotides are essential as primers.
- Gene Synthesis: Entire genes can be constructed from synthetic oligonucleotides.
- Therapeutic Oligonucleotides: This includes antisense oligonucleotides, siRNAs, and aptamers for modulating gene expression.[2]
- Molecular Diagnostics: Labeled oligonucleotides are used as probes in techniques like fluorescent in situ hybridization (FISH) and microarrays.[1][2]

In conclusion, **DMT-dG(dmf) Phosphoramidite** is a highly efficient and reliable reagent for the synthesis of deoxyguanosine-containing oligonucleotides. Its favorable deprotection kinetics make it particularly well-suited for high-throughput applications and the synthesis of challenging sequences, thereby empowering advancements in genetic research and the development of nucleic acid-based therapeutics.

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